molecular formula C13H10O5 B016414 2,2-Dihydroxy-1H-benz[F]indene-1,3(2H)-dione, Hydrate CAS No. 1049701-64-5

2,2-Dihydroxy-1H-benz[F]indene-1,3(2H)-dione, Hydrate

Cat. No.: B016414
CAS No.: 1049701-64-5
M. Wt: 246.21 g/mol
InChI Key: LCNHACKNQUILCO-UHFFFAOYSA-N
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Description

2,2-Dihydroxy-1H-benz[F]indene-1,3(2H)-dione, Hydrate is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes two hydroxyl groups and a dione moiety within a benz[f]indene framework. Its hydrate form indicates the presence of water molecules associated with the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dihydroxy-1H-benz[F]indene-1,3(2H)-dione, Hydrate can be achieved through various synthetic routes. One common method involves the decarbonylative cycloaddition of 1H-indene-1,2,3-trione and norbornene via rhodium(I)-catalyzed carbon–carbon bond cleavage . This reaction typically employs a catalytic system combining [Rh(COD)Cl]2 (5.0 mol%) and rac-BINAP (10 mol%) ligand, which has been found to be optimal for these transformations .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry are often applied to minimize environmental impact and enhance efficiency. This includes the use of less hazardous reagents and solvents, as well as optimizing reaction conditions to increase yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2,2-Dihydroxy-1H-benz[F]indene-1,3(2H)-dione, Hydrate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the dione moiety to corresponding alcohols or other reduced forms.

    Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers, esters, or other substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions vary widely based on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction can produce alcohols or hydrocarbons. Substitution reactions typically result in the formation of various substituted derivatives.

Scientific Research Applications

2,2-Dihydroxy-1H-benz[F]indene-1,3(2H)-dione, Hydrate has numerous applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,2-Dihydroxy-1H-benz[F]indene-1,3(2H)-dione, Hydrate exerts its effects involves interactions with various molecular targets and pathways. The hydroxyl and dione groups play crucial roles in its reactivity and binding properties. These functional groups can form hydrogen bonds and participate in redox reactions, influencing the compound’s biological and chemical activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dihydroxy-1H-benz[F]indene-1,3(2H)-dione, Hydrate is unique due to its specific combination of hydroxyl and dione groups within the benz[f]indene framework. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2,2-dihydroxycyclopenta[b]naphthalene-1,3-dione;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8O4.H2O/c14-11-9-5-7-3-1-2-4-8(7)6-10(9)12(15)13(11,16)17;/h1-6,16-17H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCNHACKNQUILCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C(=O)C(C3=O)(O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90583392
Record name 2,2-Dihydroxy-1H-cyclopenta[b]naphthalene-1,3(2H)-dione--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049701-64-5
Record name 2,2-Dihydroxy-1H-cyclopenta[b]naphthalene-1,3(2H)-dione--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dihydroxy-1H-benz[F]indene-1,3(2H)-dione, Hydrate
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Reactant of Route 2
2,2-Dihydroxy-1H-benz[F]indene-1,3(2H)-dione, Hydrate
Reactant of Route 3
2,2-Dihydroxy-1H-benz[F]indene-1,3(2H)-dione, Hydrate
Reactant of Route 4
2,2-Dihydroxy-1H-benz[F]indene-1,3(2H)-dione, Hydrate
Reactant of Route 5
2,2-Dihydroxy-1H-benz[F]indene-1,3(2H)-dione, Hydrate
Reactant of Route 6
2,2-Dihydroxy-1H-benz[F]indene-1,3(2H)-dione, Hydrate

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